[2-(Allylamino)-4-amino-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone
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Overview
Description
[2-(Allylamino)-4-amino-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone is a complex organic compound that features a thiazole ring and a trifluoromethylphenyl group
Mechanism of Action
Target of Action
The compound [2-(Allylamino)-4-amino-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone is a complex molecule that likely targets multiple receptors due to its structural components. The indole and thiazole moieties in its structure are known to interact with a variety of biological targets . .
Mode of Action
The mode of action of this compound is likely multifaceted due to its complex structure. Indole derivatives are known to bind with high affinity to multiple receptors , and thiazole derivatives have been found to exhibit a range of biological activities
Biochemical Pathways
The compound’s impact on biochemical pathways is likely diverse, given the broad range of biological activities associated with indole and thiazole derivatives . .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence the compound’s absorption and distribution.
Result of Action
The molecular and cellular effects of this compound’s action are likely diverse, given the broad range of biological activities associated with indole and thiazole derivatives . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Allylamino)-4-amino-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the allylamino and amino groups. The trifluoromethylphenyl group is then attached via a coupling reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-(Allylamino)-4-amino-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Chemistry
In chemistry, [2-(Allylamino)-4-amino-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with desirable properties.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties, such as increased potency or reduced toxicity.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [2-(Allylamino)-4-amino-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone include other thiazole derivatives and trifluoromethyl-substituted compounds. Examples include:
- [2-(Methylamino)-4-amino-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone
- [2-(Ethylamino)-4-amino-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both allylamino and trifluoromethyl groups provides distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3OS/c1-2-6-19-13-20-12(18)11(22-13)10(21)8-4-3-5-9(7-8)14(15,16)17/h2-5,7H,1,6,18H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSHTGCZXSYQJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=C(S1)C(=O)C2=CC(=CC=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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